molecular formula C12H13NO4 B2757792 Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate CAS No. 893554-93-3

Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate

Cat. No.: B2757792
CAS No.: 893554-93-3
M. Wt: 235.239
InChI Key: PKXGKIVRBVNQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.239 g/mol. This compound is characterized by the presence of a cyano group, a methoxy group, and an ethyl ester group attached to a phenoxyacetate backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate typically involves the reaction of 2-cyano-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol or ethanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Various substituted phenoxyacetates.

    Hydrolysis: 2-(2-cyano-6-methoxyphenoxy)acetic acid.

    Oxidation: Oxidized derivatives of the phenoxyacetate.

    Reduction: Reduced derivatives of the phenoxyacetate.

Scientific Research Applications

Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyano-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the methoxy and phenoxy groups.

    Methyl 2-(2-cyano-6-methoxyphenoxy)acetate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(2-cyano-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-6H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXGKIVRBVNQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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